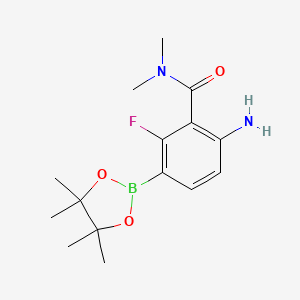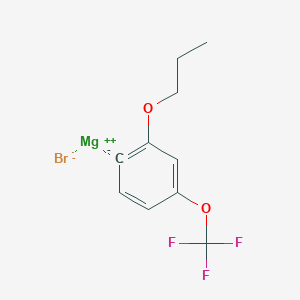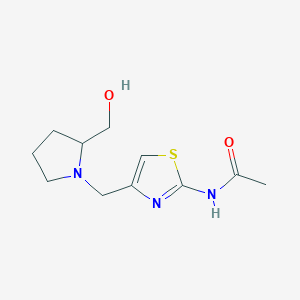
n-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the construction of the pyrrolidine and thiazole rings. One common approach is to first synthesize the pyrrolidine ring through cyclization reactions involving suitable precursors. The thiazole ring can be synthesized separately and then coupled with the pyrrolidine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions on the thiazole ring can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings contribute to the compound’s binding affinity and selectivity. The hydroxymethyl and acetamide groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds such as 2-amino-4-(4-bromophenyl)thiazole have similar thiazole ring structures and are used in various medicinal applications.
Uniqueness
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide is unique due to the combination of the pyrrolidine and thiazole rings with the hydroxymethyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C11H17N3O2S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-[4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H17N3O2S/c1-8(16)12-11-13-9(7-17-11)5-14-4-2-3-10(14)6-15/h7,10,15H,2-6H2,1H3,(H,12,13,16) |
Clé InChI |
RREDMQOOKHBUTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CS1)CN2CCCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


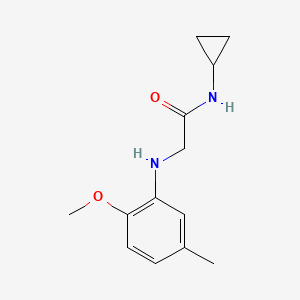
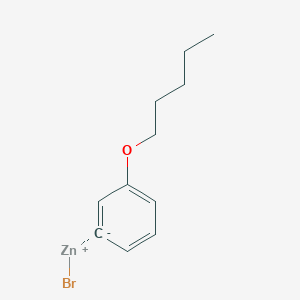
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)

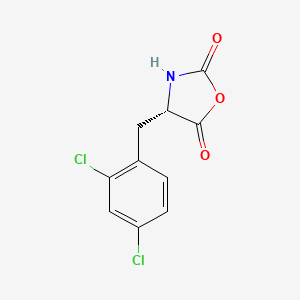

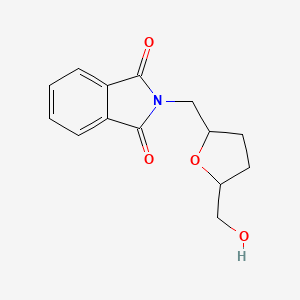
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
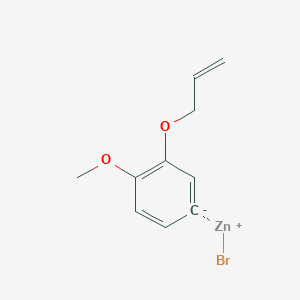
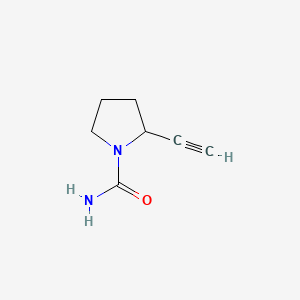
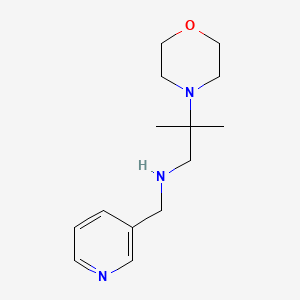
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
